molecular formula C26H23N4+ B1247085 mauveine A

mauveine A

Cat. No. B1247085
M. Wt: 391.5 g/mol
InChI Key: YXFYAGMZSWNKGA-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Mauveine A is an organic cation consisting of 7-(4-methylanilino)phenazine carrying additional methyl, amino and phenyl substituents at positions 2, 3 and 5 respectively. One of four components of mauvaine, a syntheteic violet-coloured dye. It has a role as a histological dye. It is a member of phenazines and an organic cation.

Scientific Research Applications

Historical Synthesis and Composition

Mauveine A, an iconic dye first synthesized in 1856, continues to be an area of scientific interest, particularly in understanding its original synthesis and composition. Cova et al. (2017) detailed the historical synthesis procedure of mauveine, emphasizing the use of aniline, p-toluidine, and o-toluidine in specific ratios (Cova, Pais, & Seixas de Melo, 2017). Sousa et al. (2008) analyzed various historic mauve samples, revealing that Perkin's mauveine is a complex mixture of methyl derivatives with a phenazinium core, challenging the general understanding of mauveine's composition (Sousa, Melo, Parola, Morris, Rzepa, & Seixas de Melo, 2008).

Identification in Historic Items

Mauveine's historical significance extends to its presence in Victorian postage stamps and other artifacts. Oliveira et al. (2014) found evidence of mauveine made by both Perkin's and Caro's synthesis in UK Victorian postage stamps (Oliveira, Dias, Douglas, & Seixas de Melo, 2014).

Modern Synthesis and Variants

Research by Plater (2015) explored synthetic derivatives of mauveine and its preparation, suggesting an improved route that closely matches the composition of museum-archived samples (Plater, 2015). Further, the study of Raman and Surface-Enhanced Raman Spectroscopy (SERS) by Cañamares and Lombardi (2015) on mauve and its components, including this compound, provided insights into its adsorption mechanism on Ag nanoparticles (Cañamares & Lombardi, 2015).

Analytical Studies

Recent analytical studies, such as the work of Plater and Raab (2019), have focused on the liquid chromatography-mass spectrometry analysis of mauveine, comparing the composition of modern mauveines with historical samples (Plater & Raab, 2019). Additionally, Galasso (2008) utilized Density Functional Theory (DFT) to study the equilibrium structure and electronic absorption spectra of mauveines, contributing to a deeper understanding of their molecular framework (Galasso, 2008).

properties

Molecular Formula

C26H23N4+

Molecular Weight

391.5 g/mol

IUPAC Name

3-methyl-8-N-(4-methylphenyl)-10-phenylphenazin-10-ium-2,8-diamine

InChI

InChI=1S/C26H22N4/c1-17-8-10-19(11-9-17)28-20-12-13-23-25(15-20)30(21-6-4-3-5-7-21)26-16-22(27)18(2)14-24(26)29-23/h3-16H,1-2H3,(H2,27,28)/p+1

InChI Key

YXFYAGMZSWNKGA-UHFFFAOYSA-O

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC3=C(C=C2)N=C4C=C(C(=CC4=[N+]3C5=CC=CC=C5)N)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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